N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
Brand Name:
Vulcanchem
CAS No.:
838901-65-8
VCID:
VC0358210
InChI:
InChI=1S/C19H19N3O3S/c1-2-6-17(23)22-19-21-15-10-9-13(11-16(15)26-19)20-18(24)12-25-14-7-4-3-5-8-14/h3-5,7-11H,2,6,12H2,1H3,(H,20,24)(H,21,22,23)
SMILES:
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Molecular Formula:
C19H19N3O3S
Molecular Weight:
369.4g/mol
N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide
CAS No.: 838901-65-8
Main Products
VCID: VC0358210
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.4g/mol
CAS No. | 838901-65-8 |
---|---|
Product Name | N-{6-[(Phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}butanamide |
Molecular Formula | C19H19N3O3S |
Molecular Weight | 369.4g/mol |
IUPAC Name | N-[6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl]butanamide |
Standard InChI | InChI=1S/C19H19N3O3S/c1-2-6-17(23)22-19-21-15-10-9-13(11-16(15)26-19)20-18(24)12-25-14-7-4-3-5-8-14/h3-5,7-11H,2,6,12H2,1H3,(H,20,24)(H,21,22,23) |
Standard InChIKey | CFUBGUPJTHQPJX-UHFFFAOYSA-N |
SMILES | CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES | CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
PubChem Compound | 2990657 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume